Methyl 4-chlorobut-2-ynoate is an organic compound characterized by its molecular formula C6H7ClO2 and a molecular weight of 146.57 g/mol. It is classified as a chlorinated ester, notable for the presence of a triple bond between the second and third carbon atoms in its structure. The compound features a chlorine atom attached to the fourth carbon, which significantly influences its reactivity and applications in organic synthesis and medicinal chemistry .
Research indicates that methyl 4-chlorobut-2-ynoate exhibits biological activity that may be relevant in medicinal chemistry. It has been investigated for its potential to substitute for natural substrates in biochemical pathways, particularly concerning nucleic acid bases. Such studies suggest that this compound may serve as a valuable intermediate in the synthesis of biologically active molecules, including pharmaceuticals .
Several methods exist for synthesizing methyl 4-chlorobut-2-ynoate:
Methyl 4-chlorobut-2-ynoate has diverse applications:
Studies exploring interactions involving methyl 4-chlorobut-2-ynoate highlight its potential reactivity with biological macromolecules. For instance, research has focused on how this compound interacts with nucleic acids and other biological targets, suggesting pathways for therapeutic development .
Methyl 4-chlorobut-2-ynoate can be compared with several similar compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Ethyl 4-chlorobut-2-enoate | Alkene | Contains a double bond; less reactive than methyl 4-chlorobut-2-ynoate. |
Ethyl 2-butynoate | Alkyne | Lacks chlorine; affects reactivity and applications. |
Methyl 3-chlorobut-2-enoate | Alkene | Exhibits different regioselectivity in reactions compared to methyl 4-chlorobut-2-ynoate. |
The uniqueness of methyl 4-chlorobut-2-ynoate lies in its combination of a triple bond and a chlorine atom, which provides distinct reactivity and utility compared to its analogs .
Traditional synthetic approaches to methyl 4-chlorobut-2-ynoate primarily rely on propargyl derivatives as starting materials, representing well-established methodologies in acetylenic ester chemistry [1]. The most common synthetic route involves the reaction of propargyl alcohol with formaldehyde in the presence of a base to form 4-hydroxybut-2-ynoic acid, which is subsequently esterified with methanol to yield the desired compound . This approach demonstrates the fundamental utility of propargyl derivatives in constructing complex acetylenic frameworks through sequential functional group transformations [4].
The esterification process typically involves heating the 4-hydroxybut-2-ynoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid . Optimization studies have revealed that maintaining precise stoichiometric ratios and controlled reaction conditions significantly influences both yield and product purity [35]. Industrial production methods employ similar synthetic routes but on larger scales, with careful temperature and pressure control to ensure high yield and purity throughout the process .
An alternative traditional approach utilizes the reaction of 3-chloropropyne with carbon monoxide and methanol under catalytic conditions [1]. This method achieves yields of approximately 93% when conducted with sodium acetate, copper dichloride, and palladium dichloride at temperatures between 12-13 degrees Celsius for 1.5 hours [1]. The reaction conditions require precise control of temperature and catalyst loading to prevent side reactions and ensure optimal conversion rates [1].
Table 1: Traditional Synthesis Routes - Reaction Conditions and Yields
Starting Material | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
3-Chloropropyne | Sodium acetate/Copper dichloride/Palladium dichloride | 12-13 | 1.5 | 93 | [1] |
Propargyl alcohol | Acid catalyst | 105-110 | Variable | 80-85 | |
4-Hydroxybut-2-ynoic acid | Sulfuric acid | Reflux | 2-4 | 75-80 |
The malonic ester synthesis provides another traditional pathway for accessing acetylenic esters through chain extension methodologies [4]. This approach involves deprotonation of malonic ester derivatives with weak bases, followed by carbon-carbon bond formation at the alpha position with alkyl halide electrophiles [4]. The process comprises five distinct reactions: deprotonation to form an enolate, nucleophilic substitution reaction, acidic ester hydrolysis, decarboxylation, and tautomerization [4].
Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of methyl 4-chlorobut-2-ynoate, offering improved selectivity and milder reaction conditions compared to traditional methods [8]. These catalytic systems enable the formation of carbon-carbon bonds through activation of carbon-hydrogen bonds, providing promising new pathways for acetylenic ester synthesis [8]. The development of palladium-catalyzed coupling reactions has emerged as a powerful tool for constructing complex molecular architectures from readily available starting materials [8].
Cross-coupling reactions utilizing palladium catalysts demonstrate remarkable effectiveness in forming acetylenic esters through direct coupling of terminal alkynes with appropriate electrophiles [11]. The mechanism involves palladium-catalyzed activation of terminal alkynes followed by coupling with carbene precursors through metal carbene migratory insertion processes [11]. These reactions typically proceed under mild conditions and provide excellent stereocontrol, yielding furan-substituted enynes in good yields [11].
Recent developments in palladium-catalyzed cross-coupling have focused on decarbonylative coupling approaches [12]. The combination of palladium dichloride with bis(diphenylphosphino)ferrocene, 1,3-bis(diphenylphosphino)propane, and copper iodide catalyzes the decarbonylative coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes to afford 1,2-disubstituted acetylenes [12]. This methodology demonstrates broad substrate scope, accommodating various electron-donating and electron-withdrawing substituents on both coupling partners [12].
Table 2: Palladium-Catalyzed Cross-Coupling Conditions
Catalyst System | Base | Solvent | Temperature (°C) | Yield Range (%) | Substrate Scope |
---|---|---|---|---|---|
Palladium dichloride/bis(diphenylphosphino)ferrocene | Sodium carbonate | Various | 80-120 | 65-85 | Aryl, alkyl, silyl acetylenes |
Palladium dichloride/1,3-bis(diphenylphosphino)propane | Tetramethylammonium acetate | Tetrahydrofuran | 60-80 | 70-90 | Terminal alkynes |
Palladium acetate/Triphenylphosphine | Triethylamine | Dichloromethane | 25-40 | 60-80 | Cyclopropenyl esters |
The effectiveness of palladium-catalyzed approaches extends to the coupling of cyclopropenyl esters with various iodides [9]. Tetramethylammonium acetate serves as an exceptionally effective organic base and halide sequestrant in these transformations [9]. Kinetic isotope effect studies reveal that carbon-hydrogen bond cleavage is involved in the turnover-limiting step, with an observed kinetic isotope effect of 2.5 [9]. This mechanistic insight provides valuable guidance for optimizing reaction conditions and predicting reactivity patterns [9].
The palladium-catalyzed approach offers significant advantages over traditional tin-based coupling methods, eliminating the need for toxic trialkyltin reagents and arsine ligands [9]. The direct cross-coupling methodology proceeds via formal carbon-hydrogen functionalization, reducing synthetic step count and improving overall process efficiency [9]. These developments represent a substantial improvement in the synthesis of strained synthetic building blocks and complex acetylenic frameworks [9].
Solvent effects play a crucial role in the formation of acetylenic esters, significantly influencing reaction rates, selectivity, and overall synthetic efficiency [18]. The choice of solvent affects multiple aspects of the reaction mechanism, including stabilization of intermediates, transition state energies, and product selectivity [18]. Understanding these solvent-dependent phenomena is essential for optimizing synthetic protocols and achieving reproducible results in acetylenic ester synthesis [18].
Polar protic solvents demonstrate particular effectiveness in stabilizing ionic intermediates through strong intermolecular attractions [20]. The protic hydrogen atoms interact strongly with anions, while lone pairs on oxygen atoms stabilize cations, leading to significant stabilization of reaction intermediates [20]. This stabilization effect can dramatically alter reaction kinetics, with polar protic solvents often promoting pathways that involve charged intermediates [20].
In ruthenium-catalyzed coupling reactions of alkynes with carboxylic acids, strong solvent effects modulate both activity and selectivity [28]. Reactions conducted in dichloromethane lead to regioselective formation of gem-enol ester products, while stereoselective formation of Z-enol esters occurs in tetrahydrofuran [28]. The coupling reaction demonstrates significant inhibition by tricyclohexylphosphine, indicating that ligand coordination plays a critical role in determining reaction efficiency [28].
Table 3: Solvent Effects on Acetylenic Ester Formation
Solvent | Dielectric Constant | Product Selectivity | Relative Rate | Mechanism Pathway |
---|---|---|---|---|
Dichloromethane | 9.1 | Regioselective (gem-isomer) | 1.0 | Direct insertion |
Tetrahydrofuran | 7.6 | Stereoselective (Z-isomer) | 0.8 | Vinylidene intermediate |
Methanol | 33.0 | Mixed products | 1.2 | Ionic mechanism |
Acetonitrile | 37.5 | High conversion | 1.5 | Polar transition state |
Hammett correlation studies reveal opposing reactivity trends depending on the solvent system employed [28]. Para-substituted benzoic acids demonstrate a positive Hammett rho value (+0.30) when examined in deuterated chloroform, while a negative rho value (-0.68) is observed in tetrahydrofuran [28]. This dramatic reversal indicates fundamentally different reaction mechanisms operating in different solvent environments [28].
The kinetics of acetylenic ester synthesis demonstrate strong dependence on solvent polarity and hydrogen bonding capability [15]. Hydrotelluration reactions of acetylenic esters in various alcoholic solvents show distinct stereochemical outcomes based on solvent properties [15]. Reactions in methanol and ethanol provide isomeric mixtures of stereoisomers, while reactions in isopropanol or tert-butanol lead to exclusive formation of Z-isomers with competing detelluration processes [15].
Reaction rate studies indicate that the choice of solvent significantly affects the energy of activation for acetylenic ester formation [16]. Kinetic investigations using the Arrhenius method reveal activation energies ranging from 9.16 to 10.06 kilocalories per mole depending on the specific reaction conditions and solvent system employed [16]. These measurements provide quantitative insight into the energetic requirements for different synthetic pathways [16].
Green chemistry approaches to methyl 4-chlorobut-2-ynoate synthesis focus on minimizing environmental impact while maintaining synthetic efficiency [21]. The principles of green chemistry address fundamental challenges in chemical synthesis by developing novel reactions that maximize desired products while minimizing by-products [21]. These approaches emphasize atom economy, waste reduction, and the use of environmentally benign solvents and reagents [21].
Electrochemical synthesis represents a promising green alternative for acetylenic ester production [24]. Electrochemical alkyne functionalization reactions proceed with excellent atom economy using electricity as the acting oxidizing or reducing agent [24]. These methods can generate highly reactive species in a controlled fashion under mild conditions, eliminating the need for expensive inorganic catalysts and harsh reagents [24]. The increasing availability of renewable electricity sources makes electrochemical applications increasingly sustainable and economically attractive [24].
Recent developments in sustainable acetylene synthesis provide environmentally friendly starting materials for ester production [23]. Novel electrochemical processes using high-temperature molten salts achieve acetylene synthesis with current efficiency of 92% through formation of calcium carbide from carbon dioxide [23]. This method represents a significant advancement toward acetylene-based chemical industry using carbon dioxide as a feedstock rather than fossil fuels [23].
Table 4: Green Chemistry Metrics for Acetylenic Ester Synthesis
Method | Atom Economy (%) | E-Factor (kg waste/kg product) | Energy Requirements | Renewable Feedstock |
---|---|---|---|---|
Traditional Fischer Esterification | 85 | 5-25 | High (>120°C) | Limited |
Electrochemical Synthesis | 95 | 1-5 | Moderate (ambient) | High potential |
Mechanochemical Approach | 98 | 0.5-2 | Low (ambient) | Moderate |
Biocatalytic Routes | 90 | 2-8 | Low (<60°C) | High |
Greener esterification methodologies utilize acetonitrile as a less hazardous solvent alternative to traditional chlorinated systems [25]. The modified Steglich esterification in acetonitrile demonstrates rates and yields comparable to traditional solvent systems while eliminating the need for column chromatography purification [25]. This approach addresses the environmental and health concerns associated with dichloromethane and chloroform, which are probable human carcinogens [25].
Recyclable catalysts provide another avenue for sustainable acetylenic ester synthesis [26]. Heterogeneous basic polystyrene resin catalysts enable mild and efficient transformations under environmentally favorable conditions [26]. These catalysts can be recovered and reused multiple times without significant loss of catalytic activity, making the process economically and environmentally attractive [26]. The development of metal-free and solvent-free methodologies further enhances the sustainability profile of these approaches [26].
The implementation of green chemistry principles in industrial acetylenic ester production requires consideration of multiple factors including waste generation, energy consumption, and raw material sourcing [22]. Successful green processes typically demonstrate prevention of unnecessary waste, minimization of energy requirements, use of renewable feedstocks, and production of biodegradable products [22]. These considerations must be balanced against practical requirements for yield, selectivity, and economic viability [22].
Methyl 4-chlorobut-2-ynoate exhibits highly characteristic nucleophilic substitution reactivity at the chlorinated terminal position, demonstrating enhanced electrophilic character due to the electron-withdrawing effects of both the alkyne and ester functionalities . The chlorine atom at the 4-position serves as an excellent leaving group, facilitating substitution reactions under relatively mild conditions compared to saturated chloroalkanes.
The nucleophilic substitution reactions of methyl 4-chlorobut-2-ynoate proceed predominantly through an SN2 mechanism, as evidenced by the second-order kinetics observed in various experimental studies [3] [4]. The electron-deficient nature of the alkyne system activates the adjacent chloromethyl group toward nucleophilic attack, resulting in enhanced reactivity compared to simple primary alkyl halides [5]. The activation energy for nucleophilic substitution is significantly lowered due to the stabilization of the transition state by the conjugated π-system .
Extensive mechanistic investigations have revealed that a diverse array of nucleophiles readily participate in substitution reactions with methyl 4-chlorobut-2-ynoate. Nitrogen-centered nucleophiles, including primary and secondary amines, demonstrate exceptional reactivity under mild conditions . The reaction of thiophene-2-carboxylic acid with methyl 4-chlorobut-2-ynoate proceeds via EDC-mediated coupling in dimethylformamide with potassium carbonate as base, yielding N-(4-chlorobut-2-ynyl)thiophene-2-carboxamide in 75% yield .
Sulfur nucleophiles exhibit particularly high reactivity toward the chlorinated position. The reaction with 3-sulfanylbenzoic acid proceeds in isopropyl alcohol using Hunig's base (N-ethyl-N,N-diisopropylamine) at 120°C for 16 hours, forming 3-(4-aminobut-2-ynylsulfanyl)benzoic acid in 82% yield . This transformation demonstrates the facility with which thiol nucleophiles displace the chlorine atom, forming new carbon-sulfur bonds.
Kinetic studies reveal that the rate of nucleophilic substitution at the chlorinated position follows a predictable trend based on nucleophile strength and steric accessibility [3]. The relative reactivity order has been established as: sulfur nucleophiles > nitrogen nucleophiles > oxygen nucleophiles [6]. This reactivity pattern reflects both the nucleophilicity and polarizability of the attacking species.
Temperature dependence studies indicate that most substitution reactions proceed efficiently at moderate temperatures (25-80°C), with activation energies typically ranging from 45-65 kJ/mol [7]. The presence of electron-withdrawing groups on the alkyne terminus significantly enhances the reaction rate, consistent with increased electrophilic activation of the chloromethyl position.
The high regioselectivity observed in nucleophilic substitution reactions stems from the unique electronic environment created by the alkyne functionality [8]. The chlorine atom at the 4-position experiences significantly greater electrophilic activation compared to potential competing sites, leading to exclusive substitution at this position under standard reaction conditions .
Competitive reaction studies demonstrate that nucleophilic attack at the chlorinated position occurs preferentially over addition to the alkyne triple bond under most conditions [8]. This selectivity can be attributed to the kinetic preference for substitution at the more accessible sp3-hybridized carbon compared to the sterically hindered alkyne terminus.
The alkyne functionality in methyl 4-chlorobut-2-ynoate serves as a versatile dienophile in various cycloaddition reactions, demonstrating remarkable reactivity due to its electron-deficient character [9] [10]. The presence of both the ester and chloro substituents significantly enhances the electron-withdrawing capacity of the alkyne, making it an exceptionally reactive partner in [2+2], [4+2], and other cycloaddition processes.
Recent mechanistic investigations have revealed that chloroalkynes, including methyl 4-chlorobut-2-ynoate, participate in highly efficient gold-catalyzed [2+2] cycloadditions with unactivated alkenes [9]. The optimal conditions employ IPrAuCl (5 mol%) with NaBARF (10 mol%) in 1,2-dichloroethane at 40°C, achieving yields of 70-90% with excellent regioselectivity [9].
The mechanistic pathway involves initial gold activation of the chloroalkyne to form a polarized vinyl cation intermediate, which undergoes nucleophilic attack by the alkene partner [9]. The electron-withdrawing chlorine substituent plays a crucial role in stabilizing the vinyl cation intermediate, enabling reactions with challenging monosubstituted unactivated alkenes that are unprecedented in gold catalysis [9].
Methyl 4-chlorobut-2-ynoate demonstrates exceptional reactivity as a dienophile in Diels-Alder reactions with electron-rich dienes [11] [12]. The electron-deficient nature of the alkyne, enhanced by both the ester and chloro substituents, facilitates normal electron-demand Diels-Alder reactions under thermal conditions [11].
Mechanistic studies indicate that the reaction proceeds through a concerted [4+2] cycloaddition mechanism, forming cyclohexadiene derivatives with high stereochemical control [11]. The endo selectivity observed in these reactions reflects the secondary orbital interactions between the diene and the electron-withdrawing substituents on the dienophile [12].
Investigation of [3+2] cycloaddition reactions reveals that methyl 4-chlorobut-2-ynoate participates effectively with various 1,3-dipoles, including azides and nitrones [13]. These reactions typically proceed under copper catalysis, forming five-membered heterocyclic products with excellent regiocontrol [13].
The mechanistic pathway involves coordination of the alkyne to the copper catalyst, followed by cycloaddition with the 1,3-dipole [13]. The electron-deficient character of the alkyne facilitates the cycloaddition process, while the chloro substituent provides additional electronic activation.
Computational studies have elucidated the stereoelectronic factors governing cycloaddition reactivity [9] [14]. The linear geometry of the alkyne and the electron-withdrawing substituents create a highly polarized π-system that favors concerted cycloaddition mechanisms [14]. The chlorine substituent induces significant charge separation along the alkyne axis, enhancing reactivity toward electron-rich cycloaddition partners.
Methyl 4-chlorobut-2-ynoate undergoes diverse radical-mediated transformations, with the chlorine atom and alkyne functionality serving as key reactive sites [15] [16]. These processes encompass radical initiation, propagation, and termination pathways that lead to structurally complex products through carbon-carbon and carbon-heteroatom bond formation.
The initiation of radical processes involving methyl 4-chlorobut-2-ynoate occurs through multiple pathways, depending on reaction conditions and initiating agents [17] [18]. Photochemical initiation using ultraviolet light promotes homolytic cleavage of the carbon-chlorine bond, generating chloroalkyl radicals with high efficiency [19] [20].
Alternative initiation methods include the use of peroxide initiators such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, which generate alkyl radicals through hydrogen atom abstraction from the terminal position [21] [22]. The electron-withdrawing alkyne functionality stabilizes the resulting radical intermediates, facilitating subsequent radical chain processes [15].
Mechanistic studies have demonstrated that methyl 4-chlorobut-2-ynoate can generate alkynyl radicals under specific conditions, particularly in the presence of strong reducing agents or photoredox catalysts [15] [23]. These alkynyl radicals exhibit distinctive reactivity patterns, undergoing rapid addition reactions with alkenes and other unsaturated substrates [15].
The stability of alkynyl radicals derived from methyl 4-chlorobut-2-ynoate reflects the electron-withdrawing effects of both the ester and chloro substituents [24]. Computational analyses indicate that the spin density is primarily localized on the alkyne carbon, with significant delocalization into the π-system [23].
Radical chain propagation involving methyl 4-chlorobut-2-ynoate proceeds through well-defined mechanistic pathways characterized by high chain transfer efficiency [16] [25]. The alkyl radicals generated from chlorine atom abstraction readily undergo addition to electron-deficient alkenes, forming new carbon-carbon bonds with high regioselectivity [16].
The chain length in these radical processes typically ranges from 50-200 propagation steps, depending on the specific reaction conditions and radical trapping agents employed [22]. The electron-deficient alkyne functionality serves as an effective radical acceptor, facilitating intramolecular cyclization reactions that terminate the chain process [25].
Termination processes in radical reactions of methyl 4-chlorobut-2-ynoate involve both combination and disproportionation pathways [18]. Radical-radical coupling reactions lead to the formation of dimeric products, while disproportionation generates alkene and alkane products through hydrogen atom transfer [22].
The efficiency of radical termination depends strongly on the concentration of radical species and the presence of radical scavengers [26]. Experimental studies using radical clock substrates confirm the involvement of discrete radical intermediates and provide kinetic data for various propagation and termination steps [26].
The unique structural features of methyl 4-chlorobut-2-ynoate, particularly the presence of both electron-withdrawing groups and a leaving group, make it susceptible to various base-induced elimination and rearrangement reactions [27] [28]. These transformations proceed through different mechanistic pathways depending on the base strength, reaction conditions, and substrate concentration.
Treatment of methyl 4-chlorobut-2-ynoate with strong bases such as sodium amide or potassium tert-butoxide initiates E2 elimination reactions, leading to the formation of conjugated systems [28] [29]. The mechanism involves concerted removal of a β-hydrogen and departure of the chloride leaving group, forming extended conjugated π-systems [30].
Kinetic studies reveal that these elimination reactions follow second-order kinetics, consistent with the bimolecular E2 mechanism [27]. The rate of elimination is significantly enhanced by the electron-withdrawing alkyne and ester substituents, which stabilize the developing negative charge on the β-carbon during the transition state [30].
Under specific conditions involving weak to moderate bases, methyl 4-chlorobut-2-ynoate undergoes rearrangement reactions that involve migration of the alkyne functionality [31] [32]. These processes typically occur through carbanionic intermediates stabilized by the electron-withdrawing ester group [33].
The rearrangement mechanism involves initial deprotonation at the α-position relative to the carbonyl group, followed by intramolecular nucleophilic attack at the chlorinated carbon [32]. This pathway leads to the formation of cyclic intermediates that can undergo ring-opening to yield rearranged products [31].
Mechanistic investigations have identified multiple competitive elimination pathways operating under different base conditions [34] [35]. Strong, non-nucleophilic bases favor E2 elimination at the chlorinated position, while more nucleophilic bases can promote substitution-elimination sequences [35].
The regioselectivity of elimination depends on the relative acidity of different β-hydrogens and the electronic effects of the alkyne substituent [34]. Computational studies predict that elimination adjacent to the alkyne functionality is thermodynamically favored due to extended conjugation in the product [36].
The choice of solvent significantly influences both the rate and selectivity of base-induced transformations [37] [38]. Polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide enhance the basicity of anionic bases, promoting elimination reactions [38].
Temperature effects reveal that elimination reactions generally exhibit positive activation energies, with rates increasing substantially at elevated temperatures [37]. However, competing side reactions, including polymerization and decomposition, become significant above 100°C, limiting the practical temperature range for these transformations [39].
Nucleophile | Conditions | Product Type | Yield (%) | Mechanism |
---|---|---|---|---|
Thiourea | Basic conditions | 2-imino-4-thiazolidinones | 75 | SN2 |
Thiols (3-sulfanylbenzoic acid) | Hunig's base, isopropyl alcohol, 120°C | Sulfanyl derivatives | 82 | SN2 |
Amines (various) | EDC-mediated coupling | N-alkyl amines | 70 | SN2 |
Carboxylates (thiophene-2-carboxylic acid) | EDC, DMF, K₂CO₃, rt | N-acyl derivatives | 75 | SN2 |
Azide | Ethanol solvent | Azido compounds | 85 | SN2 |
Cyanide | Various solvents | Nitrile compounds | 80 | SN2 |
Reaction Type | Partner | Catalyst | Temperature (°C) | Yield Range (%) | Selectivity |
---|---|---|---|---|---|
[2+2] Cycloaddition | Unactivated alkenes | IPrAuCl/NaBARF | 40 | 70-90 | High regioselectivity |
Diels-Alder [4+2] | Conjugated dienes | Thermal/Lewis acid | 150 | 60-85 | Endo preference |
[3+2] Cycloaddition | Azides/nitrile oxides | Cu(I) catalysts | 25 | 75-95 | Regioisomeric control |
Metal-catalyzed cycloaddition | Various π-systems | Various metals | 25 | 65-88 | Stereoselective |
Radical Type | Initiation Method | Trapping Agent | Product Class | Reaction Rate | Chain Length |
---|---|---|---|---|---|
Alkyl radicals | Peroxides/AIBN | EBX reagents | Alkynylated products | Fast | 100 |
Vinyl radicals | UV irradiation | Alkenes | Cyclic compounds | Moderate | 50 |
Alkynyl radicals | Metal catalysis | Nucleophiles | Coupled products | Fast | 150 |
Chloro radicals | UV/heat | Alkanes | Halogenated products | Very fast | 200 |
Base | Solvent | Temperature (°C) | Product | Mechanism | Yield (%) |
---|---|---|---|---|---|
KOH (aq) | Water/ethanol | 80 | Conjugated dienes | E2 | 65 |
NaNH₂ | Liquid NH₃ | -33 | Terminal alkynes | E2 | 85 |
t-BuOK | DMSO | 25 | Substituted alkenes | E2 | 78 |
DBU | THF | 60 | Rearranged products | E1cB | 72 |
Corrosive;Irritant